molecular formula C17H25NO B14597649 3-phenyl-3-piperidinocyclohexanol (TMS) CAS No. 60756-95-8

3-phenyl-3-piperidinocyclohexanol (TMS)

Cat. No.: B14597649
CAS No.: 60756-95-8
M. Wt: 259.4 g/mol
InChI Key: NHEKQIGDKRYTQF-UHFFFAOYSA-N
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Description

3-phenyl-3-piperidinocyclohexanol is a chemical compound with the molecular formula C₁₇H₂₅NO and a molecular weight of 259.3865 It is an organic compound that features a phenyl group, a piperidine ring, and a cyclohexanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-3-piperidinocyclohexanol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution of aryl halides carrying activating groups . This process typically involves the use of strong bases such as sodium hydride or sodium amide to facilitate the substitution reaction.

Industrial Production Methods

Industrial production methods for 3-phenyl-3-piperidinocyclohexanol are not well-documented in the literature. large-scale synthesis would likely involve optimization of the nucleophilic aromatic substitution process to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-3-piperidinocyclohexanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized to form quinones using oxidizing agents such as sodium dichromate, chromium trioxide, or potassium nitrosodisulfonate .

Common Reagents and Conditions

    Oxidation: Sodium dichromate, chromium trioxide, potassium nitrosodisulfonate

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride

    Substitution: Strong bases like sodium hydride or sodium amide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of 3-phenyl-3-piperidinocyclohexanol can yield quinones, while reduction can produce various alcohol derivatives.

Scientific Research Applications

3-phenyl-3-piperidinocyclohexanol has several scientific research applications across different fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

3-phenyl-3-piperidinocyclohexanol can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of 3-phenyl-3-piperidinocyclohexanol, particularly its combination of a phenyl group, piperidine ring, and cyclohexanol moiety, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

60756-95-8

Molecular Formula

C17H25NO

Molecular Weight

259.4 g/mol

IUPAC Name

3-phenyl-3-piperidin-1-ylcyclohexan-1-ol

InChI

InChI=1S/C17H25NO/c19-16-10-7-11-17(14-16,15-8-3-1-4-9-15)18-12-5-2-6-13-18/h1,3-4,8-9,16,19H,2,5-7,10-14H2

InChI Key

NHEKQIGDKRYTQF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2(CCCC(C2)O)C3=CC=CC=C3

Origin of Product

United States

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